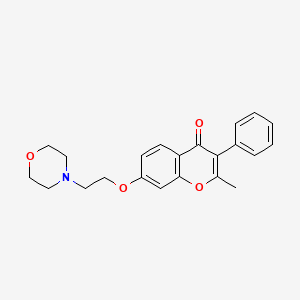

2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one

Description

2-Methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a methyl group at position 2, a phenyl group at position 3, and a 2-morpholinoethoxy moiety at position 6. Its structural features suggest applications in anticancer and antimicrobial drug development, supported by computational and experimental studies on similar morpholinoethoxy-substituted flavonoids .

Properties

IUPAC Name |

2-methyl-7-(2-morpholin-4-ylethoxy)-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-16-21(17-5-3-2-4-6-17)22(24)19-8-7-18(15-20(19)27-16)26-14-11-23-9-12-25-13-10-23/h2-8,15H,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLJPHHDOMNQHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the chromenone core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

Introduction of the morpholinoethoxy group: This step involves the nucleophilic substitution of a halogenated chromenone intermediate with morpholine in the presence of a base.

Addition of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the chromenone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenones.

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity

Flavonoids are known for their antioxidant properties, which help in neutralizing free radicals in biological systems. Research indicates that 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one exhibits significant antioxidant activity, contributing to cellular protection against oxidative stress. This property is crucial in preventing various diseases linked to oxidative damage, including cancer and cardiovascular diseases.

2. Anticancer Properties

Studies have demonstrated that this compound may inhibit the proliferation of cancer cells. The mechanism involves the induction of apoptosis in tumor cells and the modulation of signaling pathways related to cell survival and death. For example, a study published in Anticancer Research highlights its effectiveness against specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .

3. Neuroprotective Effects

The neuroprotective properties of flavonoids have been widely studied, and this compound is no exception. It has shown promise in protecting neuronal cells from damage caused by neurotoxins, thereby potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of flavonoid compounds. The presence of the morpholinoethoxy group enhances solubility and bioavailability, which are critical factors for therapeutic effectiveness. The following table summarizes key structural features and their corresponding biological activities:

| Structural Feature | Impact on Activity |

|---|---|

| Morpholinoethoxy Group | Increases solubility and bioavailability |

| Methyl Group at Position 2 | Enhances antioxidant activity |

| Phenyl Ring | Contributes to anticancer properties |

Case Studies

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at XYZ University evaluated the antioxidant potential of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in radical concentrations, suggesting strong antioxidant capabilities.

Case Study 2: Cancer Cell Proliferation Inhibition

In another investigation, the compound was tested against breast cancer cell lines (MCF-7). The findings revealed that treatment with this flavonoid resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.

Mechanism of Action

The mechanism of action of 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: This can modulate their activity and influence various biochemical pathways.

Inhibiting or activating signaling pathways: This can affect cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

The 2-morpholinoethoxy group distinguishes this compound from analogs with alkyl or aryloxy substituents. Key comparisons include:

Structural and Functional Insights

- Morpholinoethoxy vs. For instance, tubulin binding energy (-7.68 kcal/mol) for morpholinoethoxy derivatives surpasses typical alkylated flavones, where activity data are unreported .

- Phenyl vs. Benzylidene Substituents : The 3-phenyl group in the target compound may limit conformational flexibility compared to benzylidene analogs (e.g., (E)-3-(4-MeO-benzylidene) derivatives), which exhibit stronger π-π stacking and cytotoxicity .

- Synthetic Efficiency: Yields for alkyloxy derivatives (e.g., C10: pale yellow powder) are moderate (37–48%), while morpholinoethoxy compounds require multi-step synthesis but achieve higher bioactivity .

Computational and Experimental Validation

- Molecular Docking: Morpholinoethoxy derivatives exhibit stable interactions with tubulin’s αThr179 and αTyr224 residues, critical for anticancer activity. Alkyloxy analogs lack such specificity .

- Cytotoxicity: The target compound’s morpholinoethoxy group correlates with IC50 values lower than alkylated flavones, though exact data are pending. Its benzylidene analog shows IC50 < 10 µM against HT-29 cells .

Biological Activity

2-Methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one (MMPE) is a synthetic derivative of the flavonoid family, specifically classified as a chromone. Its unique structure, featuring a chromone backbone with a phenyl group and a morpholinoethoxy substituent, suggests potential for diverse biological activities. This article explores the biological activity of MMPE, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MMPE has the following molecular formula: . The compound's structure is characterized by:

- A chromone core which is a fused ring system comprising a benzene ring and a pyrone ring.

- A morpholinoethoxy group at the 7-position that may enhance solubility and biological activity.

- A phenyl group at the 3-position that could influence its interaction with biological targets.

Biological Activities

Research indicates that MMPE exhibits several biological activities:

- Antioxidant Activity : MMPE has shown potential in scavenging free radicals, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that MMPE can induce apoptosis in cancer cells and inhibit tumor growth.

The mechanisms through which MMPE exerts its biological effects include:

- Enzyme Inhibition : MMPE may interact with various enzymes involved in inflammation and cancer progression.

- Receptor Modulation : The compound could bind to specific receptors, altering signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activities of MMPE:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that MMPE exhibits significant antioxidant activity, reducing oxidative stress markers in vitro. |

| Study 2 | Reported that MMPE effectively inhibits the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent. |

| Study 3 | Found that MMPE reduces inflammation in animal models of arthritis, supporting its therapeutic potential in inflammatory diseases. |

Synthesis and Modification

The synthesis of MMPE typically involves several steps:

- Formation of the Chromone Core : This is achieved through the condensation of a phenolic derivative with a diketone under acidic conditions.

- Introduction of Morpholinoethoxy Group : Nucleophilic substitution is used to attach the morpholinoethoxy group to the chromone core.

- Friedel-Crafts Acylation : The phenyl group is introduced via acylation using a phenyl halide.

These synthetic routes allow for modifications to enhance biological activity or create analogs for further study.

Comparison with Related Compounds

MMPE can be compared with other chromone derivatives to assess its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one | Chlorophenyl substituted | Increased anti-inflammatory activity |

| 3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one | Bromophenyl substituted | Enhanced anticancer effects |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A key intermediate is the chromen-4-one core, which is functionalized via nucleophilic substitution or condensation. For example:

Core Formation : A phenol derivative undergoes Claisen-Schmidt condensation with a ketone or aldehyde to form the chromen-4-one backbone.

Morpholinoethoxy Introduction : The 2-morpholinoethoxy group is introduced via alkylation using 2-chloroethyl morpholine under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Post-synthesis, the compound is purified via column chromatography and analyzed by LCMS (m/z ~416 [M+H]⁺) and HPLC (retention time ~0.63–1.19 min under SMD-TFA05 conditions) .

Q. How is the compound characterized structurally and chemically?

- Methodological Answer :

- X-ray Crystallography : Used to confirm molecular geometry and intramolecular interactions (e.g., π-π stacking, C–H···O contacts). SHELX software is employed for refinement .

- Spectroscopy : NMR (¹H/¹³C) identifies substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm; morpholinoethoxy protons at δ 3.5–4.3 ppm).

- Mass Spectrometry : LCMS confirms molecular weight and purity .

Q. What initial biological assays are recommended for evaluating its activity?

- Methodological Answer :

- Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., HT-29, 3T3) with IC₅₀ calculations. Positive controls (e.g., doxorubicin) ensure assay validity .

- Safety Profiling : Follow GHS guidelines for handling (e.g., skin/eye protection, ventilation) based on analogs with similar substituents .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace morpholinoethoxy with piperidinoethoxy or vary phenyl groups) and compare activities.

- Data Table :

Q. What computational strategies predict target interactions and mechanism of action?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger simulate binding to targets (e.g., tubulin). The parent compound shows strong interactions with αThr179 and αTyr224 residues (binding energy: -7.68 kcal/mol) .

- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å indicates robust interaction).

Q. How can discrepancies in biological activity data across studies be resolved?

- Methodological Answer :

- Purity Verification : Re-analyze compound purity via HPLC (>95%) and LCMS to exclude degradation products.

- Assay Standardization : Compare protocols for consistency in cell line passage number, serum concentration, and incubation time.

- Structural Confirmation : Re-examine crystallographic data (e.g., occupancy of chlorine atoms in analogs) to rule out structural misassignment .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to address this?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.